N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
Description
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
Molecular Formula |
C20H20ClN3O4S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-11-29(26,27)20-22-12-17(21)18(23-20)19(25)24(14-16-9-6-10-28-16)13-15-7-4-3-5-8-15/h3-10,12H,2,11,13-14H2,1H3 |
InChI Key |
BDLRNICUDARSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, chloro, furan-2-yl, and propane-1-sulfonyl groups through various substitution and coupling reactions. Common reagents used in these reactions include benzyl chloride, furan-2-carbaldehyde, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can produce various substituted pyrimidines.
Scientific Research Applications
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with similar functional groups, such as:
- N-BENZYL-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
